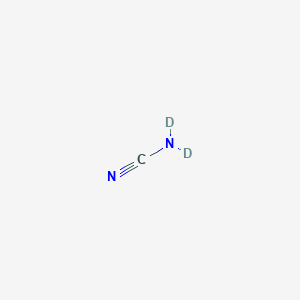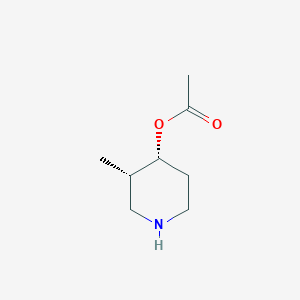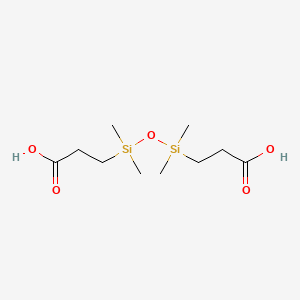
Cyanamide-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide-D2, also known as deuterated cyanamide, is a compound where the hydrogen atoms in cyanamide (NH₂CN) are replaced with deuterium (D), a stable isotope of hydrogen. This modification results in the chemical formula CD₂N₂. This compound is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanamide-D2 can be synthesized through several methods. One common approach involves the deuteration of cyanamide using deuterium oxide (D₂O) in the presence of a catalyst. Another method includes the reaction of deuterated ammonia (ND₃) with cyanogen chloride (NCCl) under controlled conditions. These reactions typically require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as mentioned above, with careful control of reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyanamide-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicyandiamide or cyanuric acid under specific conditions.
Reduction: It can be reduced to form guanidine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Dicyandiamide, cyanuric acid.
Reduction: Guanidine derivatives.
Substitution: Various substituted cyanamides depending on the reagents used.
Scientific Research Applications
Cyanamide-D2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways involving nitrogen-containing compounds.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of Cyanamide-D2 involves its ability to participate in various chemical reactions due to the presence of the deuterium atoms. Deuterium’s higher mass compared to hydrogen results in different reaction kinetics and stability, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyanamide (NH₂CN): The non-deuterated form of Cyanamide-D2, commonly used in agriculture and chemical synthesis.
Dicyandiamide (C₂H₄N₄): A derivative of cyanamide, used as a fertilizer and in the production of melamine.
Guanidine (CH₅N₃): A related compound used in organic synthesis and as a precursor to various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and mechanistic studies.
Properties
Molecular Formula |
CH2N2 |
|---|---|
Molecular Weight |
44.053 g/mol |
IUPAC Name |
dideuteriocyanamide |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i/hD2 |
InChI Key |
XZMCDFZZKTWFGF-ZSJDYOACSA-N |
Isomeric SMILES |
[2H]N([2H])C#N |
Canonical SMILES |
C(#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)



![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)


![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


